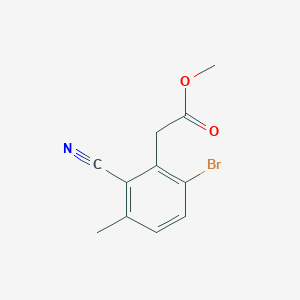
3-Bromo-6-cyano-2-nitrophenylacetic acid
Vue d'ensemble
Description
3-Bromo-6-cyano-2-nitrophenylacetic acid (3-BCNPA) is a compound that can be synthesized in the laboratory and has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and can be used to great advantage in laboratory experiments.
Applications De Recherche Scientifique
3-Bromo-6-cyano-2-nitrophenylacetic acid has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes, such as the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). It has also been used to study the effects of oxidative stress, and to investigate the role of nitric oxide in the regulation of cellular processes. Additionally, 3-Bromo-6-cyano-2-nitrophenylacetic acid has been used to study the effects of hormones on cell growth and differentiation.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-cyano-2-nitrophenylacetic acid is largely unknown. However, it is thought to act as an inhibitor of enzymes, such as COX-2 and NOS. It is also thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it is believed to act as a hormone modulator, affecting the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
3-Bromo-6-cyano-2-nitrophenylacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). It has also been shown to have antioxidant effects, scavenging free radicals and preventing oxidative damage. Additionally, it has been shown to modulate the expression of genes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Bromo-6-cyano-2-nitrophenylacetic acid in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used to study a variety of biochemical and physiological processes. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to its use in laboratory experiments. It can be difficult to obtain in large quantities, and its effects can be difficult to measure. Additionally, its mechanism of action is still largely unknown, making it difficult to predict its effects in different situations.
Orientations Futures
There are a number of potential future directions for the use of 3-Bromo-6-cyano-2-nitrophenylacetic acid in scientific research. Further research could be conducted to better understand its mechanism of action and to identify potential new uses for the compound. Additionally, research could be conducted to investigate its effects on other enzymes and cellular processes. Additionally, research could be conducted to investigate the potential therapeutic applications of 3-Bromo-6-cyano-2-nitrophenylacetic acid. Finally, research could be conducted to investigate the potential for 3-Bromo-6-cyano-2-nitrophenylacetic acid to be used as a diagnostic tool.
Propriétés
IUPAC Name |
2-(3-bromo-6-cyano-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-1-5(4-11)6(3-8(13)14)9(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPGWQHLIFWZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)CC(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-cyano-2-nitrophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide](/img/structure/B1416953.png)



![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)








